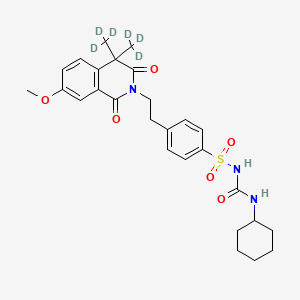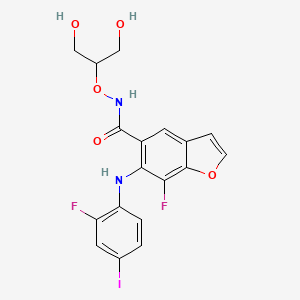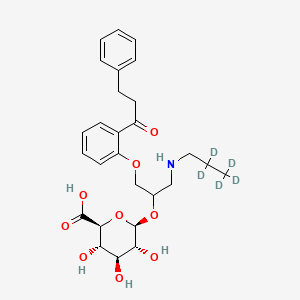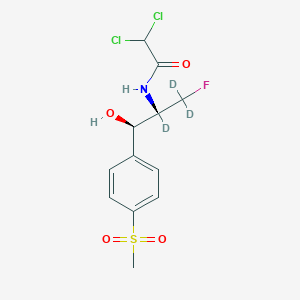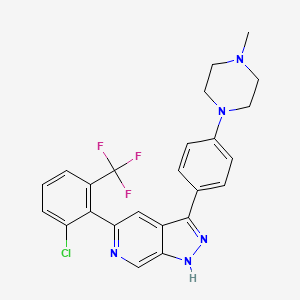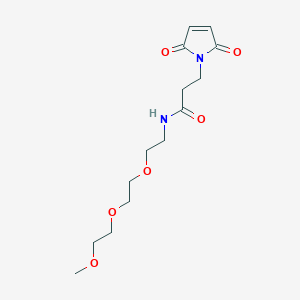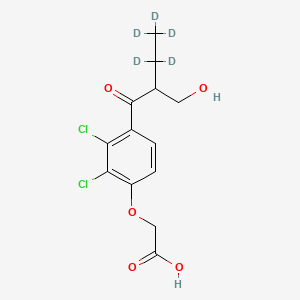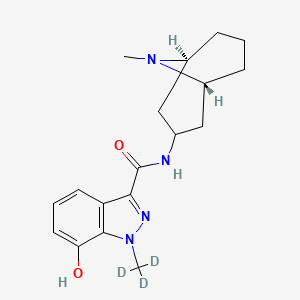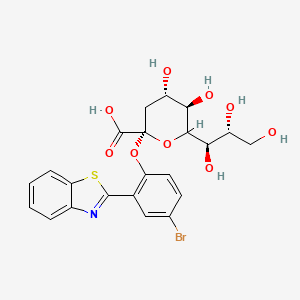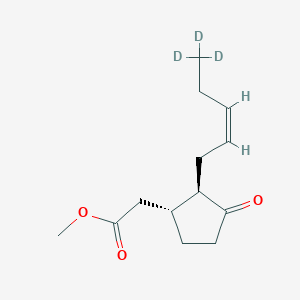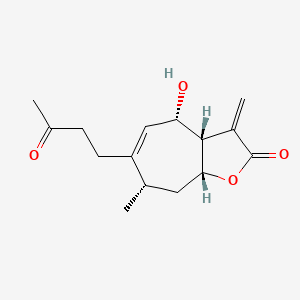
6alpha-Hydroxytomentosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Hydroxytomentosin is a natural product belonging to the class of sesquiterpenoids. It is extracted from the aerial parts of certain plants, such as Inula britannica . The compound has a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol . It is known for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxytomentosin involves several steps, including extraction, purification, and crystallization. The compound is typically extracted from plant sources using solvents such as ethanol, dichloromethane, and methanol . The extracted material is then purified through chromatographic techniques to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxytomentosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6alpha-Hydroxytomentosin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6alpha-Hydroxytomentosin involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by modulating oxidative stress, inflammation, and cell proliferation pathways. It targets specific enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
6alpha-Hydroxytomentosin is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:
6beta-Hydroxytomentosin: Another hydroxylated derivative with similar properties.
Tomentosin: The parent compound from which this compound is derived.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,4S,7S,8aR)-4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-13-14(10(3)15(18)19-13)12(17)7-11(8)5-4-9(2)16/h7-8,12-14,17H,3-6H2,1-2H3/t8-,12-,13+,14-/m0/s1 |
InChI Key |
ZKFQTXFRYQAIAT-IOEYQFCTSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H](C=C1CCC(=O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C=C1CCC(=O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


